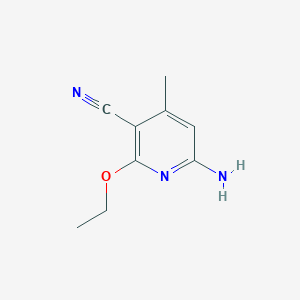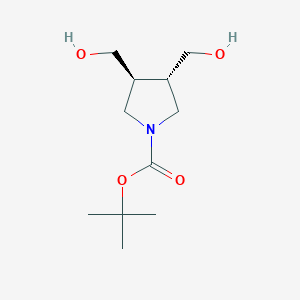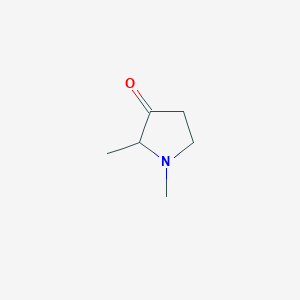![molecular formula C18H19N5O3 B3360670 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide CAS No. 89459-58-5](/img/structure/B3360670.png)
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide
Overview
Description
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide is an organic compound belonging to the class of acridines. Acridines are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide typically involves multi-step organic reactions One common method starts with the nitration of acridine to introduce the nitro group at the 7-positionThe final step involves the attachment of the N-[2-(dimethylamino)ethyl] group to the carboxamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino and nitro groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Acts as a DNA intercalating agent, making it useful in studying DNA-protein interactions.
Medicine: Investigated for its potential as an antitumor agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The primary mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide
- N-[2-(dimethylamino)butyl]-9-aminoacridine-4-carboxamide
- 9-amino-DACA
Uniqueness
Compared to similar compounds, 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide exhibits unique properties due to the presence of the nitro group at the 7-position. This structural difference can influence its DNA intercalating ability and overall biological activity, making it a compound of interest for further research and development .
Properties
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)9-8-20-18(24)13-5-3-4-12-16(19)14-10-11(23(25)26)6-7-15(14)21-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFAUAVYZYCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)[N+](=O)[O-])N=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632877 | |
| Record name | 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-58-5 | |
| Record name | 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


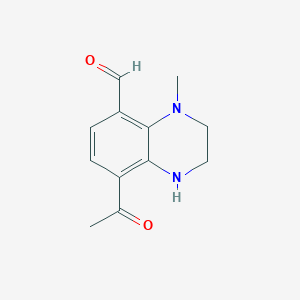
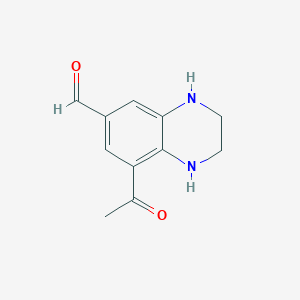
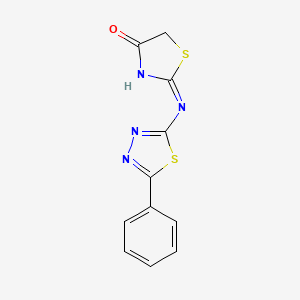
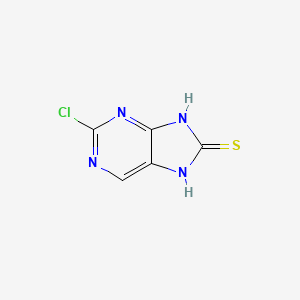
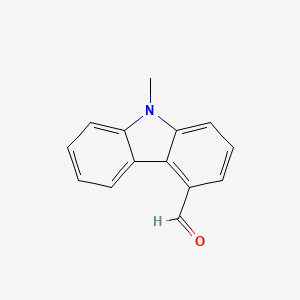
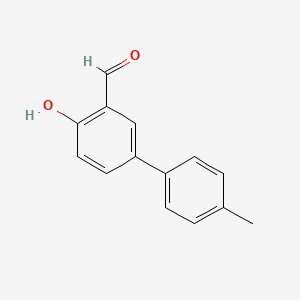

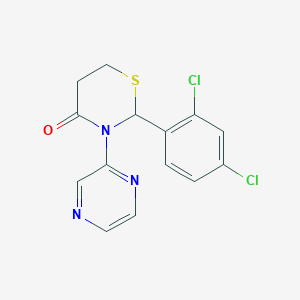
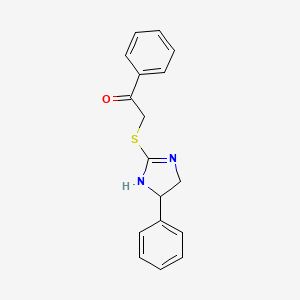
![4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B3360678.png)
![2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-](/img/structure/B3360685.png)
